1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(6-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Description
The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(6-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine features a guanidine core linked to two distinct moieties:
- A 2,3-dihydro-1,4-benzodioxin group (electron-rich oxygen-containing aromatic system).
- A 6-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl unit (dihydropyrimidinone ring with a para-methylphenyl thioether substituent).
Properties
Molecular Formula |
C21H21N5O3S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(4-methylphenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]guanidine |
InChI |
InChI=1S/C21H21N5O3S/c1-13-2-5-16(6-3-13)30-12-15-11-19(27)25-21(24-15)26-20(22)23-14-4-7-17-18(10-14)29-9-8-28-17/h2-7,10-11H,8-9,12H2,1H3,(H4,22,23,24,25,26,27) |
InChI Key |
TWOGFEZVVKEUDZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)/N=C(\N)/NC3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N=C(N)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Stage 1: Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine
Method :
-
Hydrogenation : Catalytic hydrogenation of 2-nitro-1,4-benzodioxane using Pd/C or Raney Ni under H₂ (50–100 psi) in ethanol.
-
Workup : Filtration, solvent evaporation, and recrystallization from CHCl₃/MeOH.
Key Data :
Spectral Confirmation :
Stage 2: Synthesis of Pyrimidinone Intermediate
Core Structure :
6-{[(4-Methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl
Method :
-
Cyclization : Condensation of 4-methylbenzene thiol with a β-ketoester under acidic conditions.
-
Functionalization : Introduction of the sulfanyl methyl group via nucleophilic substitution.
Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-Methylbenzenethiol + β-ketoester, H₂SO₄, reflux | Cyclization to pyrimidinone |
| 2 | Bromoacetyl bromide, K₂CO₃, DMF | Bromination at C6 |
| 3 | 4-Methylbenzenethiol, LiH, DMF | Thiol substitution |
Yield : 65–70% (after purification).
Critical Factors :
Stage 3: Guanidine Formation and Coupling
Objective : Link benzodioxin amine to pyrimidinone via guanidine.
Method :
-
Guanidine Precursor : Reaction of benzodioxin amine with cyanamide derivatives.
-
Coupling : Deprotection and alkylation under basic conditions.
Key Steps :
| Step | Reaction | Conditions |
|---|---|---|
| 1 | 2,3-Dihydro-1,4-benzodioxin-6-amine + cyanamide | NH₃, ethanol, 60°C |
| 2 | Intermediate + pyrimidinone chloride | LiH, DMF, 24 hours |
Optimized Conditions :
| Parameter | Optimal Value | Impact |
|---|---|---|
| Temperature | 25–30°C | Maximizes yield, minimizes side reactions |
| Base | LiH (0.1 eq) | Ensures deprotonation without over-alkylation |
| Solvent | DMF | Enhances solubility of polar intermediates |
Critical Challenges and Solutions
Regioselectivity in Pyrimidinone Functionalization
Problem : Competing substitution at C2 vs. C6 positions.
Solution : Use electron-withdrawing groups (e.g., Cl) at C2 to direct thiol substitution to C6.
Stability of Guanidine Intermediates
Issue : Hydrolysis of guanidine under acidic conditions.
Mitigation : Use anhydrous LiH and inert atmospheres.
Purification of Final Product
Method : Column chromatography (SiO₂, EtOAc/hexane) followed by recrystallization (CHCl₃/MeOH).
Purity : >95% (HPLC).
Comparative Analysis of Synthetic Routes
| Route | Advantages | Limitations |
|---|---|---|
| One-Pot | Reduced steps, higher atom economy | Lower yields for complex substrates |
| Stepwise | Better control over intermediates | Longer reaction times, waste generation |
Recommended Approach : Stepwise synthesis for precise functionalization.
Summary of Key Findings
Chemical Reactions Analysis
Reactivity of the Guanidine Group
The guanidine unit exhibits strong basicity (pKa ~13.6) and nucleophilic character, enabling participation in:
a. Acid-Base Reactions
-
Forms stable salts with strong acids (e.g., HCl, H₂SO₄) via protonation at the imine nitrogen.
-
Protonation enhances solubility in polar solvents like water or methanol .
b. Nucleophilic Substitution
-
Reacts with alkyl halides (e.g., methyl iodide, benzyl chloride) to form N-alkylguanidinium derivatives:
-
Conditions: Room temperature, polar aprotic solvents (DMF, DMSO), 12–24 hr.
c. Coordination Chemistry
-
Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic applications .
Reactivity of the Sulfanylmethyl Group
The –S–CH₂– linkage undergoes characteristic thioether reactions:
a. Oxidation
b. Alkylation
Pyrimidinone Ring Reactivity
The 4-oxo-1,4-dihydropyrimidin-2-yl group participates in:
a. Tautomerization
-
Exists in equilibrium between lactam (NH) and lactim (OH) forms, influencing hydrogen-bonding interactions :
b. Electrophilic Aromatic Substitution
c. Ring-Opening Reactions
-
Hydrolysis under acidic conditions (HCl, reflux) cleaves the pyrimidinone ring to yield urea derivatives.
Benzodioxin Ring Stability
The 2,3-dihydro-1,4-benzodioxin component is relatively inert but can undergo:
a. Oxidative Degradation
b. Electrophilic Substitution
Cross-Reactivity and Functionalization
a. Reductive Amination
-
The guanidine group reacts with aldehydes (e.g., formaldehyde) in the presence of NaBH₃CN to form secondary amines .
b. Photochemical Reactions
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 425.53 g/mol. The structure includes a benzodioxin moiety, which is known for its biological activity, and a dihydropyrimidine derivative that contributes to its pharmacological properties.
Enzyme Inhibition
Recent studies indicate that the compound exhibits significant inhibitory effects against key enzymes involved in metabolic disorders:
- α-Glucosidase Inhibition : The compound has been shown to inhibit α-glucosidase, an enzyme critical in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestines, making it a potential candidate for managing Type 2 Diabetes Mellitus (T2DM) .
- Acetylcholinesterase Inhibition : Additionally, the compound acts as an inhibitor of acetylcholinesterase, an enzyme associated with neurodegenerative conditions such as Alzheimer's disease. By inhibiting this enzyme, the compound may help increase acetylcholine levels in the brain, potentially improving cognitive function .
Therapeutic Potential
The dual action of inhibiting both α-glucosidase and acetylcholinesterase positions this compound as a promising therapeutic candidate for T2DM and Alzheimer's disease. The ability to target multiple pathways could lead to more effective treatments with fewer side effects compared to traditional monotherapies.
Study 1: Synthesis and Biological Evaluation
In a study published in 2019, researchers synthesized several derivatives of the compound and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. The results demonstrated that certain modifications to the benzodioxin structure enhanced inhibitory potency, suggesting that structural optimization could yield even more effective inhibitors .
Study 2: In Silico Analysis
A computational study assessed the binding affinity of the compound to target enzymes using molecular docking techniques. The findings indicated strong interactions between the compound and active sites of both α-glucosidase and acetylcholinesterase, supporting its potential efficacy as a therapeutic agent .
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(6-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine involves its interaction with specific molecular targets. The guanidine group may interact with enzymes or receptors, while the benzodioxin and pyrimidinone rings may facilitate binding to other biomolecules. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound is compared to three structurally related guanidine derivatives (Table 1):
* Estimated based on structural similarity to and .
Key Observations:
Benzodioxin vs. Phenyl/Chlorophenyl: The target compound’s benzodioxin moiety (electron-donating oxygen atoms) enhances solubility in polar solvents compared to simple phenyl or chlorophenyl groups in analogs . This may improve bioavailability.
Chlorine substituents () may enhance electrophilic interactions with biological targets but introduce toxicity risks .
Guanidine Linkage :
- All compounds retain the guanidine group, critical for hydrogen bonding with enzymes or nucleic acids. The benzodioxin-linked guanidine in the target compound may exhibit unique binding modes due to steric and electronic effects .
Biological Activity
The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(6-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a complex organic molecule with potential pharmacological applications. This article aims to explore its biological activity, synthesis, and potential therapeutic uses based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 406.48 g/mol. The structure features a benzodioxin moiety linked to a dihydropyrimidin derivative, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit antimicrobial activity. For instance, derivatives of benzodioxin have been investigated for their efficacy against various bacterial strains. The presence of the guanidine group may enhance the compound's ability to penetrate bacterial membranes, thus increasing its antimicrobial effectiveness.
Enzyme Inhibition
Studies on related compounds suggest that they may act as inhibitors of specific enzymes, such as cholinesterases. For example, compounds that incorporate similar functional groups have demonstrated moderate to high inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) . This inhibition can be crucial in developing treatments for neurodegenerative diseases like Alzheimer's.
Anticancer Potential
Some derivatives of benzodioxin have shown promise in cancer research. The structural motifs present in this compound could potentially interact with cellular pathways involved in tumor growth and proliferation. Preliminary studies on similar compounds indicate cytotoxic effects against various cancer cell lines .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several benzodioxin derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the benzodioxin structure significantly enhanced antibacterial properties .
- Enzyme Inhibition : A comparative analysis of structural analogs revealed that modifications at the guanidine position could lead to increased potency as cholinesterase inhibitors. The compound's ability to inhibit BChE was measured with an IC50 value indicating substantial potential for therapeutic applications .
- Cytotoxicity Assays : Research focusing on the anticancer properties of related compounds demonstrated that specific substitutions on the benzodioxin scaffold could lead to enhanced cytotoxicity against breast cancer cell lines .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride under alkaline conditions (pH 9–10) yields a sulfonamide intermediate, which can be further functionalized . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using IR (to confirm sulfonamide C=O stretch at ~1350 cm⁻¹) and ¹H-NMR (aromatic protons at δ 6.8–7.2 ppm) are critical.
Q. How can researchers validate the molecular structure of this compound and its intermediates?
- Methodology : Combine spectroscopic techniques:
- ¹H-NMR : Identify aromatic protons from the benzodioxin (δ 6.5–7.0 ppm) and pyrimidinone (δ 8.0–8.5 ppm) moieties.
- Elemental Analysis (CHN) : Verify stoichiometry (e.g., C% ±0.3% deviation).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₂₂N₄O₃S at m/z 435.15) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition)?
- Methodology : Use enzymatic assays targeting α-glucosidase or acetylcholinesterase (AChE):
- Protocol : Incubate the compound (0.1–100 µM) with enzyme/substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) and measure absorbance at 405 nm. Include controls (e.g., acarbose for α-glucosidase) and calculate IC₅₀ via nonlinear regression .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology : Apply Design of Experiments (DoE) to evaluate variables:
- Factors : pH (8–10), temperature (25–60°C), catalyst (e.g., DMAP vs. triethylamine).
- Response Surface Methodology (RSM) : Use a central composite design to model interactions and identify optimal conditions (e.g., pH 9.5, 40°C, 0.5 eq DMAP) .
- Data Analysis : ANOVA tables can quantify factor significance (p < 0.05).
Q. How can computational methods predict the compound’s reactivity or binding affinity?
- Methodology :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to map transition states for sulfonamide formation.
- Molecular Docking (AutoDock Vina) : Dock the compound into AChE (PDB: 4EY7) to estimate binding energy (ΔG ≈ −8.2 kcal/mol) and key interactions (e.g., π-π stacking with Trp86) .
Q. How to resolve contradictory data in biological activity across studies?
- Methodology :
- Orthogonal Assays : Compare results from fluorescence-based AChE assays with Ellman’s method to rule out interference.
- Structural Analog Analysis : Test derivatives lacking the 4-methylphenylsulfanyl group to assess its role in activity discrepancies .
Q. What strategies can enhance the compound’s metabolic stability without compromising activity?
- Methodology :
- SAR Studies : Replace the benzodioxin ring with bioisosteres (e.g., benzofuran) and evaluate logP (HPLC) and microsomal stability (rat liver microsomes, NADPH incubation).
- Prodrug Design : Introduce ester moieties at the guanidine group to improve solubility (e.g., phosphate esters) .
Methodological Considerations
Q. What safety protocols are essential during synthesis and handling?
- Guidelines :
- PPE : Use nitrile gloves, lab coats, and fume hoods (≥0.5 m/s airflow).
- First Aid : For skin contact, wash with 10% polyethylene glycol solution (: P201, P202) .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Workflow :
Core Modification : Vary substituents on the benzodioxin (e.g., Cl, OMe) and pyrimidinone (e.g., NH₂ vs. NO₂).
Parallel Synthesis : Use automated reactors to generate a 24-compound library.
Activity Clustering : Apply principal component analysis (PCA) to group compounds by IC₅₀ and physicochemical descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
